

Preclinical Data in Oncology for CBL0100: A Technical Whitepaper

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Compound of Interest

Compound Name:	CBL0100
Cat. No.:	B606512

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This document provides a comprehensive overview of the preclinical data for **CBL0100**, a small molecule inhibitor of the Facilitates Chromatin Transcription (FACT) complex. Due to the progression of its structural analog, CBL0137, into clinical trials, a significant portion of the publicly available quantitative oncology data pertains to this second-generation compound. This paper will focus on the core mechanism of action, which is shared by both compounds, and will present the available data for **CBL0100**, supplemented with data from CBL0137 to provide a fuller picture of the activity of this class of molecules.

Core Mechanism of Action: FACT Inhibition

CBL0100 is a member of the curaxin family of compounds that exert their anti-cancer effects by targeting the FACT protein complex.^[1] FACT, a heterodimer composed of SSRP1 and SPT16, is a crucial histone chaperone involved in processes that require chromatin remodeling, such as transcription, replication, and DNA repair.^{[2][3]} It is highly expressed in various tumor cells and is associated with a more aggressive cancer phenotype, while its expression in normal, differentiated tissues is low, making it an attractive therapeutic target.^[2] ^[4]

The primary mechanism of action for curaxins like **CBL0100** is "chromatin trapping."^[1] The process unfolds as follows:

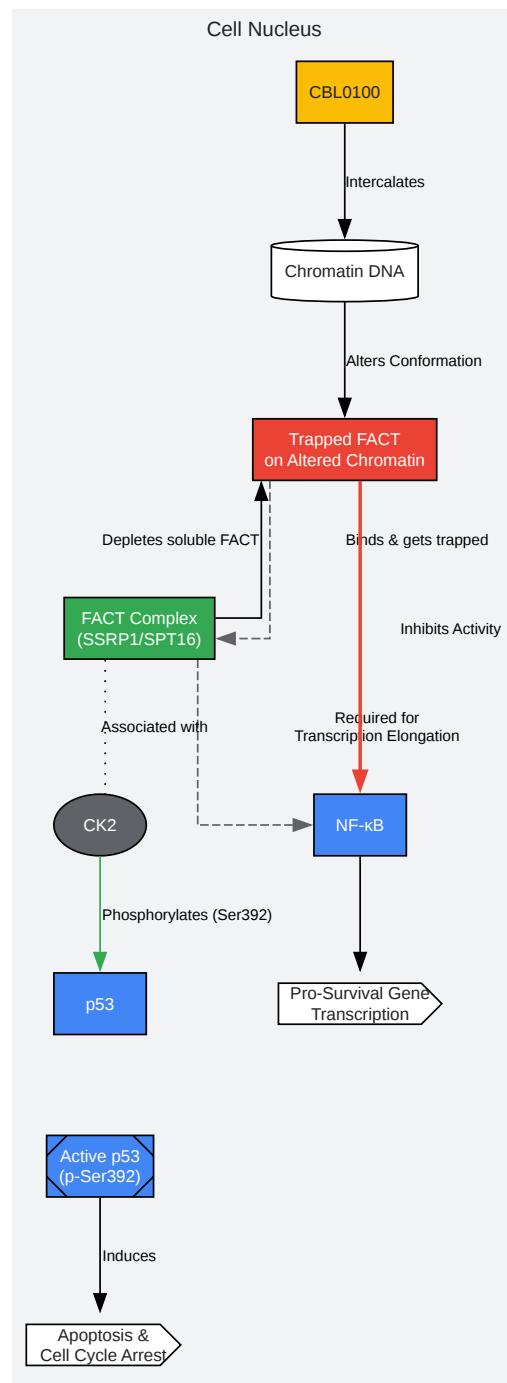
- DNA Intercalation: **CBL0100** binds to DNA, altering its structure without causing DNA damage like double-strand breaks.[4][5]
- Chromatin Destabilization: This binding changes the conformation of chromatin, creating high-affinity binding sites for the FACT complex.
- FACT Trapping: FACT binds tightly to these altered sites on the chromatin, effectively sequestering it and preventing it from performing its normal functions in transcriptional elongation.[1][6] This trapping occurs rapidly, within minutes of cell exposure to the compound.[4][7]

This functional inactivation of FACT leads to two critical anti-cancer outcomes: the simultaneous activation of the tumor suppressor p53 and the inhibition of the pro-survival transcription factor NF-κB.[1]

- p53 Activation: The trapping of FACT leads to the phosphorylation of p53 at Serine 392 by the FACT-associated casein kinase 2 (CK2).[2] This activation is distinct from the DNA damage response pathway and promotes apoptosis and cell cycle arrest.
- NF-κB Inhibition: NF-κB-dependent transcription, which is crucial for the survival of many cancer cells, requires FACT activity. By trapping FACT, **CBL0100** inhibits this transcriptional program.[1][2]

The diagram below illustrates this signaling pathway.

CBL0100 Mechanism of Action Pathway

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Caption: CBL0100 traps the FACT complex, leading to p53 activation and NF-κB inhibition.

Quantitative Preclinical Data

While both **CBL0100** and CBL0137 have demonstrated broad anti-cancer activity, most quantitative oncology data has been published for CBL0137, the clinical candidate.^[4] One publication noted that **CBL0100** is more biologically active but is less frequently used in animal studies due to lower solubility and higher toxicity.^{[4][7]}

In Vitro Efficacy

Specific in vitro oncology data for **CBL0100** is sparse in the literature. However, its activity has been quantified in an HIV-1 replication model using a human T-cell line, which provides a benchmark for its cytotoxic potential. For a broader oncology perspective, data for the related compound CBL0137 is presented from the Pediatric Preclinical Testing Program (PPTP).

Table 1: In Vitro Cytotoxicity of Curaxins

Compound	Cell Line	Histotype	IC50 (μM)	Notes	Citation
CBL0100	Jurkat	T-cell Leukemia	0.055	HIV-1 replication assay	[8]
CBL0137	MOLT-4	T-cell ALL	0.13	Most sensitive in PPTP panel	[9]
CBL0137	COG-L-458	Rhabdoid Tumor	0.14		[9]
CBL0137	COG-N-411	Neuroblastoma	0.23		[9]
CBL0137	SJ-RH30	Rhabdomyosarcoma	0.32		[9]
CBL0137	OS-31	Osteosarcoma	0.46		[9]
CBL0137	COG-L-417	Wilms Tumor	0.80	Least sensitive in PPTP panel	[9]

| CBL0137 | Median | PPTP Panel | 0.28 | Median of 23 cell lines | [9] |

ALL: Acute Lymphoblastic Leukemia

In Vivo Efficacy

Direct quantitative in vivo oncology data for **CBL0100**, such as specific tumor growth inhibition (TGI) percentages, are not readily available in published literature. Studies have confirmed that curaxins demonstrate anticancer activity against human tumor xenografts in mice.[1] To provide context for the potential in vivo efficacy of FACT inhibitors, the following table summarizes results for CBL0137 in various xenograft models.

Table 2: In Vivo Efficacy of CBL0137 in Xenograft Models

Cancer Type	Model	Treatment	Outcome	Citation
Solid Tumors (various)	PPTP Xenograft Panel	50 mg/kg, IV, weekly x4	Significant EFS difference in 10 of 31 models	[9]
Acute Lymphoblastic Leukemia	PPTP Xenograft Panel	50 mg/kg, IV, weekly x4	Significant EFS difference in 8 of 8 models; 1 CR, 4 PRs	[9]
Small Cell Lung Cancer	H82 Xenograft	Combination w/ Cisplatin	Delayed tumor growth for 30 days	[2]
Renal Cell Carcinoma	Caki-1 Xenograft	Monotherapy	Significant tumor growth inhibition	[1]

| Melanoma | Mel-7 Xenograft | Monotherapy | Significant tumor growth inhibition | [1] |

EFS: Event-Free Survival; CR: Complete Response; PR: Partial Response

Experimental Protocols & Workflows

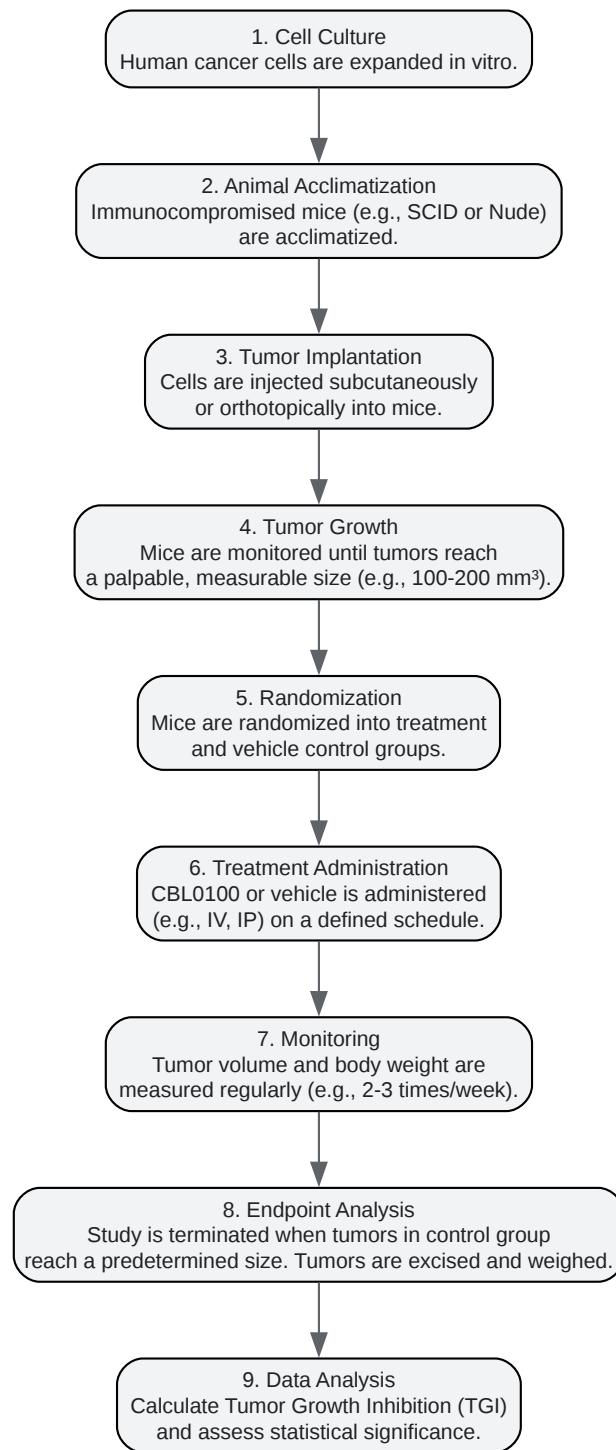
The following protocols are representative of the methodologies used to evaluate curaxins in preclinical oncology studies.

In Vitro Cell Viability Assay (MTT Assay)

- Cell Plating: Cancer cell lines are seeded into 96-well plates at a predetermined density and incubated overnight to allow for attachment.
- Compound Treatment: Cells are treated with a range of concentrations of **CBL0100** (or other curaxins) and incubated for a specified period (e.g., 72-96 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
- Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
- Analysis: Cell viability is calculated as a percentage relative to vehicle-treated control cells. IC₅₀ values are determined using non-linear regression analysis.

In Vivo Xenograft Efficacy Study

The general workflow for assessing the in vivo efficacy of a compound like **CBL0100** in a xenograft model is depicted below.



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Caption: Standard workflow for a preclinical in vivo xenograft study.

- **Animal Models:** Studies typically use immunocompromised mice (e.g., SCID or athymic nude mice) to prevent rejection of human tumor cells.[1][9]

- Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of each mouse.
- Tumor Growth and Staging: Tumors are allowed to grow to a specific size (e.g., 100-150 mm³) before the commencement of treatment. Animals are then randomized into control and treatment groups.
- Drug Administration: The compound is administered according to a predetermined schedule and route (e.g., intravenously, weekly for 4 weeks).[9]
- Efficacy Measurement: Tumor volumes are measured two to three times weekly with calipers (Volume = (length x width²)/2). Animal body weights are monitored as an indicator of toxicity.
- Endpoint: The study concludes when tumors in the control group reach a predetermined endpoint size. Efficacy is often expressed as Tumor Growth Inhibition (TGI) or as a statistically significant difference in event-free survival between treated and control groups.[9]

Conclusion

CBL0100 is a potent anti-cancer agent that functions through a distinct mechanism of "chromatin trapping" to inhibit the FACT complex. This action dually activates the p53 tumor suppressor pathway and inhibits pro-survival NF-κB signaling. While preclinical development has largely advanced with the second-generation compound CBL0137 due to its improved pharmaceutical properties, the foundational mechanism and broad anti-cancer potential were established with compounds including **CBL0100**. The available data underscore the therapeutic promise of targeting the FACT complex in oncology.

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